1,5-Dichloropentane
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1,5-Dichloropentane often involves reactions that can serve as the starting point for producing a wide range of functionalized molecules. For example, 1-(Chloromethyl)-1-methylsilacyclopentane was synthesized from dichloro(chloromethyl)methylsilane and tetramethylene bis(magnesium bromide), showcasing a method that could potentially be adapted for the synthesis of 1,5-Dichloropentane derivatives (Vdovin et al., 1963).
Molecular Structure Analysis
Molecular structure and spectral studies, including Nuclear Overhauser Effect (NBO), Highest Occupied Molecular Orbital–Lowest Unoccupied Molecular Orbital (HOMO–LUMO) profile, and Mulliken analysis, provide insight into the structural intricacies of compounds similar to 1,5-Dichloropentane. Such studies help in understanding the electronic and spatial configuration, which are crucial for predicting reactivity and properties (Alam & Park, 2018).
Chemical Reactions and Properties
The electrochemical reduction of dihalopentanes, including 1,5-Dichloropentane, at carbon electrodes in dimethylformamide demonstrates the compound's reactivity towards forming cyclopentane through intramolecular cyclization, among other products. This process highlights the compound's potential in synthetic organic chemistry and electrochemical applications (Pritts & Peters, 1994).
Physical Properties Analysis
Vibrational spectra and molecular conformations studies of dichloropentanes, including 1,5-Dichloropentane, provide valuable information on the physical state and conformational preferences of these molecules. For instance, in the crystalline solid state, 1,5-Dichloropentane assumes specific molecular forms, which are essential for understanding its physical behavior and interactions (Sakakibara et al., 1981).
Chemical Properties Analysis
Studies on the synthesis, thermal, and electrical characterization of compounds structurally related to 1,5-Dichloropentane, such as 2-methylpentane-1,5-diammonium tetrachlorocadmate(II) with a perovskite-like structure, offer insights into the chemical properties and potential applications of these compounds in materials science (Corradi et al., 1995).
Scientific Research Applications
Simulant for Toxic Compounds 1,5-Dichloropentane has been identified as a promising simulant for sulfur mustard, a toxic compound, in the study of its disposal through oxidation in supercritical water. This is due to its comparable molecular properties, such as volume and electrostatic potential variances, which are relevant to supercritical solubility (Politzer et al., 1993).
Electrochemical Reduction Studies The compound's behavior during electrochemical reduction at carbon electrodes in dimethylformamide has been investigated, revealing its potential in generating various hydrocarbons and chlorinated derivatives through intramolecular cyclization (Pritts & Peters, 1994).
Vibrational Spectra and Molecular Conformations Studies on the Raman and IR spectra of 1,5-dichloropentane have been conducted, providing insights into its molecular conformations in different states, such as crystalline solid. These studies contribute to a deeper understanding of the structural properties of such compounds (Sakakibara et al., 1981).
Nanoscale Device Applications 1,5-Dichloropentane has been shown to self-assemble into molecular lines on silicon surfaces at room temperature. This property is significant for its potential applications in the creation of one-dimensional nanostructures for nanoscale devices (Harikumar et al., 2008).
Pharmaceutical Formulations in Dermatology In dermatology, 1,5-dichloropentane (as pentane-1,5-diol) has been compared with other diols for use in pharmaceutical formulations. It has shown promise due to its efficacy, safety, and cost-effectiveness in enhancing drug delivery and antimicrobial properties (Sundberg & Faergemann, 2008).
Percutaneous Absorption Enhancer Studies have demonstrated that 1,5-dichloropentane enhances the percutaneous absorption of drugs such as terbinafine when used in topical applications, making it a useful component in dermatological products (Evenbratt & Faergemann, 2009).
Corrosion Inhibition Schiff bases derived from 1,5-dichloropentane have been studied for their inhibitive capabilities on aluminum corrosion in acidic environments. This research provides insights into the use of such compounds in protecting metals from corrosion (Şafak et al., 2012).
Safety And Hazards
- Flammability : 1,5-Dichloropentane is flammable and should be handled with care.
- Toxicity : The compound is toxic if ingested, inhaled, or absorbed through the skin. It can cause irritation to the eyes, skin, and respiratory tract.
- Environmental Impact : It is harmful to aquatic life and should not be released into water bodies.
Future Directions
Research on 1,5-Dichloropentane could focus on:
- Biodegradation : Investigating its fate in the environment and potential biodegradation pathways.
- Applications : Exploring its use as a solvent or intermediate in organic synthesis.
- Health Effects : Further assessing its toxicity and potential health risks.
properties
IUPAC Name |
1,5-dichloropentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c6-4-2-1-3-5-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKDGROORAKTLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022094 | |
Record name | 1,5-Dichloropentane | |
Source | EPA DSSTox | |
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Molecular Weight |
141.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 1,5-Dichloropentane | |
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Vapor Pressure |
1.13 [mmHg] | |
Record name | 1,5-Dichloropentane | |
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Product Name |
1,5-Dichloropentane | |
CAS RN |
628-76-2 | |
Record name | 1,5-Dichloropentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,5-Dichloropentane | |
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Record name | 1,5-DICHLOROPENTANE | |
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Record name | Pentane, 1,5-dichloro- | |
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Record name | 1,5-Dichloropentane | |
Source | EPA DSSTox | |
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Record name | 1,5-dichloropentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.049 | |
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Record name | 1,5-DICHLOROPENTANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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